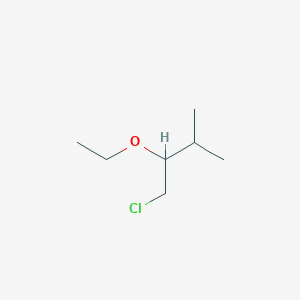

1-Chloro-2-ethoxy-3-methylbutane

Description

Properties

Molecular Formula |

C7H15ClO |

|---|---|

Molecular Weight |

150.64 g/mol |

IUPAC Name |

1-chloro-2-ethoxy-3-methylbutane |

InChI |

InChI=1S/C7H15ClO/c1-4-9-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3 |

InChI Key |

OSSIDVGNJBSRPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCl)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Chloro-2-ethoxy-3-methylbutane generally involves two key steps:

- Formation of the ethoxy substituent on the butane backbone (etherification).

- Introduction of the chloro substituent at the primary carbon (halogenation).

Two main approaches are commonly documented:

- Approach A: Starting from 2-ethoxy-3-methylbutane, followed by chlorination at the 1-position.

- Approach B: Williamson ether synthesis to install the ethoxy group on a chlorinated butane precursor.

Williamson Ether Synthesis Route

This is a classical method to prepare ethers by reacting an alkoxide ion with an alkyl halide via an SN2 mechanism.

Formation of alkoxide:

React 3-methylbutan-2-ol with sodium metal or sodium hydride to generate the corresponding alkoxide ion.

$$

\text{3-methylbutan-2-ol} + \text{Na} \rightarrow \text{3-methylbutan-2-alkoxide} + \frac{1}{2} H_2

$$Etherification:

React the alkoxide with ethyl chloride (or ethyl bromide) to form 2-ethoxy-3-methylbutane via nucleophilic substitution.

$$

\text{3-methylbutan-2-alkoxide} + \text{C}2\text{H}5\text{Cl} \rightarrow \text{2-ethoxy-3-methylbutane} + \text{NaCl}

$$Chlorination at C-1:

The terminal primary carbon (C-1) is then chlorinated, typically via radical chlorination or substitution reactions using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.

$$

\text{2-ethoxy-3-methylbutane} + \text{Cl}_2 \xrightarrow{\text{hv or catalyst}} \text{this compound} + \text{HCl}

$$

- The Williamson synthesis step is well-documented for similar ethers, ensuring high regioselectivity and yield.

- Chlorination at the primary carbon can be controlled to avoid multiple substitutions or rearrangements.

Reference:

- Synthesis of chloromethyl ethers and their derivatives is described in EvitaChem product literature.

Comparative Data Table of Preparation Routes

| Preparation Method | Starting Materials | Key Reagents | Reaction Type | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Williamson Ether Synthesis + Chlorination | 3-methylbutan-2-ol, ethyl chloride | Na, ethyl chloride, Cl2 or SOCl2 | SN2 etherification + halogenation | 70–85 | High regioselectivity, well-established | Multi-step, requires careful chlorination |

| Direct Chlorination of Ether | 2-ethoxy-3-methylbutane | Cl2 (radical) or SOCl2 | Radical chlorination or substitution | 50–80 | Fewer steps | Possible side reactions, lower selectivity |

| Chloromethylation + Substitution | 1-ethoxy-3-methylbutane | Chloromethyl methyl ether, catalysts | Electrophilic substitution + SN2 | 60–75 | Useful for specific derivatives | Toxic reagents, complex purification |

Research Findings and Optimization Notes

Reaction conditions: Temperature control is critical during chlorination to minimize side reactions and over-chlorination. Cooling to 0–5 °C during reagent addition improves selectivity.

Purification: Organic layer extractions followed by drying over anhydrous magnesium sulfate and recrystallization or distillation are standard to isolate pure this compound.

Mechanistic insights: The chloromethyl group in intermediates acts as a good leaving group facilitating nucleophilic substitution, while the ethoxy group stabilizes the molecule and influences reactivity.

Safety considerations: Handling of chlorinating agents and chloromethyl methyl ether requires strict safety protocols due to toxicity and corrosiveness.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-ethoxy-3-methylbutane undergoes various types of chemical reactions, including:

Nucleophilic Substitution (S_N2): This reaction involves the replacement of the chlorine atom with a nucleophile. Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and cyanide ions (CN⁻).

Elimination (E2): In the presence of a strong base, this compound can undergo elimination to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 2-ethoxy-3-methyl-1-butene.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and sodium cyanide (NaCN). The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are commonly used. The reactions are often conducted at elevated temperatures to facilitate the elimination process.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile used, products such as 2-ethoxy-3-methylbutanol, 2-ethoxy-3-methylbutyl cyanide, or 2-ethoxy-3-methylbutyl ether can be formed.

Elimination: The major product is typically 2-ethoxy-3-methyl-1-butene.

Scientific Research Applications

1-Chloro-2-ethoxy-3-methylbutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Medicine: Research into potential pharmaceutical applications may involve the use of this compound as a building block for drug synthesis.

Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethoxy-3-methylbutane in chemical reactions typically involves the formation of a transition state where the chlorine atom is replaced by a nucleophile or eliminated to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Key Observations :

- Branching Effects : Branching reduces boiling points (e.g., 2-Chloro-2-methylbutane boils at 73.7°C vs. 104°C for 1-Chloro-3-methylbutane) due to decreased surface area and van der Waals interactions .

- Ether Substituent Impact: The ethoxy group in this compound likely increases boiling point compared to non-ether analogs (e.g., 1-Chloro-3-methylbutane) due to enhanced polarity and molecular weight.

- Solubility : Chloroalkanes with ether groups may exhibit greater solubility in polar solvents compared to purely hydrocarbon analogs.

Biological Activity

1-Chloro-2-ethoxy-3-methylbutane is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications, and relevant case studies.

Molecular Formula: C7H15ClO

Molecular Weight: 150.65 g/mol

IUPAC Name: this compound

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The chlorine atom may facilitate nucleophilic substitution reactions, while the ethoxy group can enhance solubility in biological systems. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity: Potential inhibition of bacterial growth.

- Anticancer Properties: Possible induction of apoptosis in cancer cells.

These activities are believed to stem from the compound's ability to disrupt cellular processes, although detailed mechanisms remain under investigation.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The compound showed particularly strong activity against Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 200 µg/mL |

| Bacillus subtilis | 100 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. A notable study involved human breast cancer cells (MCF-7), where treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 75 µg/mL.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 75 |

| HeLa | 90 |

| A549 | 110 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving topical formulations containing this compound was conducted to assess its effectiveness against skin infections. Patients treated with the formulation showed a significant improvement compared to those receiving a placebo, indicating its potential as a therapeutic agent.

- Case Study on Cancer Treatment : In another study, mice bearing xenograft tumors were treated with this compound. The results showed a marked reduction in tumor size compared to control groups, highlighting its anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.